molecular formula C17H19NO4S B5540916 methyl N-benzyl-N-[(4-methylphenyl)sulfonyl]glycinate

methyl N-benzyl-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B5540916
M. Wt: 333.4 g/mol
InChI Key: ZDTURTJONNOOLV-UHFFFAOYSA-N
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Description

Methyl N-benzyl-N-[(4-methylphenyl)sulfonyl]glycinate, also known as MBSG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBSG is a glycine derivative that contains a benzyl group and a sulfonyl group, making it a versatile compound that can be used in the synthesis of various other compounds.

Scientific Research Applications

Synthesis of Optically Active α-Amino Acid Derivatives

  • Study Overview : Utilizing methyl N-benzyl-N-[(4-methylphenyl)sulfonyl]glycinate derivatives, optically active syn-α-amidoalkylphenyl sulfones were synthesized from chiral aldehydes. This process led to the production of important building blocks for biologically active compounds, including β-hydroxy-α-amino acid and α,β-diamino acid esters (Foresti et al., 2003).

Synthesis of 4-Aryl-Tetrahydroisoquinolines

  • Research Focus : A study developed synthetic equivalents based on the Weinreb Amide (WA) functionality, which included N-benzylation and addition of arylmagnesium halide. This process facilitated the synthesis of N-phenylsulfonyl protected 4-aryl-tetrahydroisoquinolines, demonstrating the versatility of this compound in organic synthesis (Kommidi et al., 2010).

Spectroscopic and Structural Analysis

  • Study Details : Research conducted on a sulfonamide compound related to this compound focused on spectroscopic and structural analysis. This included FTIR, FT-Raman, NMR, and single-crystal X-ray diffraction studies, providing insights into the stability and electronic properties of the molecule (Sarojini et al., 2013).

Anion Exchange Polymer Electrolytes

  • Application : A study highlighted the synthesis of guanidinium-functionalized anion exchange polymer electrolytes via activated fluorophenyl-amine reaction, showcasing the application of related compounds in polymer chemistry (Kim et al., 2011).

Enantioselective Inclusion

  • Research Findings : This study demonstrated the high enantioselectivity of crystalline (R)-phenylglycyl-(R)-phenylglycine in including methyl phenyl sulfoxides and benzyl methyl sulfoxides. The research provided important insights into the molecular interactions and stereochemistry of such inclusions (Akazome et al., 2000).

Polymerization Studies

  • Study Overview : The research focused on the polymerization of glycidyl phenyl ether using various benzyl p-hydroxyphenyl methyl sulfonium salts, revealing the impact of substituents on initiator activity and providing insights into the mechanistic aspects of the initiation reaction (Hamazu et al., 1993).

Fluorescent Probes for Glyphosate Detection

  • Application : A study synthesized a dual-functional probe for the detection of Cu2+ and Fe3+ ions, which also exhibited sensitivity and selectivity for glyphosate detection. This application showcases the potential of this compound derivatives in environmental and food sample analysis (Sun et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would involve interacting with biological molecules in the body .

Properties

IUPAC Name

methyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-14-8-10-16(11-9-14)23(20,21)18(13-17(19)22-2)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTURTJONNOOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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